3,5-Dimethyl-4-(((5-(p-tolyl)thieno[2,3-d]pyrimidin-4-yl)thio)methyl)isoxazole
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Overview
Description
3,5-Dimethyl-4-(((5-(p-tolyl)thieno[2,3-d]pyrimidin-4-yl)thio)methyl)isoxazole is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. The structure of this compound includes an isoxazole ring, a thienopyrimidine moiety, and a p-tolyl group, making it a unique and interesting molecule for various scientific studies.
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolines and thioxopyrimidines, have been reported to interact with various biological targets, including enzymes like acetylcholinesterase (ache) .
Mode of Action
For instance, some pyrazoline derivatives have been shown to inhibit AchE activity, affecting normal nerve pulses’ transmission .
Biochemical Pathways
Related compounds have been reported to influence oxidative processes in the organism . They may also affect the production of reactive oxygen species (ROS), which are linked to disease development .
Result of Action
Related compounds have been reported to have diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-4-(((5-(p-tolyl)thieno[2,3-d]pyrimidin-4-yl)thio)methyl)isoxazole typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include hydrazonoyl halides, alkyl carbothioates, and triethylamine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-4-(((5-(p-tolyl)thieno[2,3-d]pyrimidin-4-yl)thio)methyl)isoxazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a thiol or thioether derivative.
Scientific Research Applications
3,5-Dimethyl-4-(((5-(p-tolyl)thieno[2,3-d]pyrimidin-4-yl)thio)methyl)isoxazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3,5-Dimethyl-4-(((5-(p-tolyl)thieno[2,3-d]pyrimidin-4-yl)thio)methyl)isoxazole include other thienopyrimidine derivatives and isoxazole-containing compounds. Examples include:
- Thieno[2,3-d]pyrimidin-4-yl derivatives
- Isoxazole derivatives with various substituents
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups and its potential for diverse biological activities. This makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
3,5-dimethyl-4-[[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylmethyl]-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS2/c1-11-4-6-14(7-5-11)16-9-25-19-17(16)18(20-10-21-19)24-8-15-12(2)22-23-13(15)3/h4-7,9-10H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAARVPTUKQWPGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC4=C(ON=C4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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